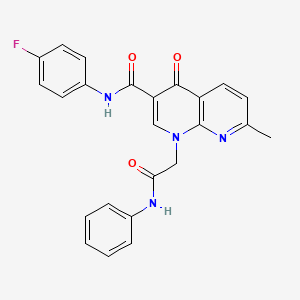

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a 7-methyl group, a 4-fluorophenyl carboxamide moiety, and a phenylaminoethyl substituent at the 1-position.

Properties

IUPAC Name |

1-(2-anilino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O3/c1-15-7-12-19-22(31)20(24(32)28-18-10-8-16(25)9-11-18)13-29(23(19)26-15)14-21(30)27-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBSFDMSLORXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 417.47 g/mol. It is categorized under various synonyms including M-4 and Atorvastatin Intermediate II, indicating its relevance in pharmaceutical applications, particularly in antihyperlipidemics and statins .

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that similar naphthyridine derivatives demonstrated significant antiproliferative activity against human cancer cells, suggesting that this compound may possess comparable effects .

Mechanism of Action:

The proposed mechanisms include:

- Induction of reactive oxygen species (ROS) leading to oxidative stress.

- Interference with DNA replication through intercalation.

- Inhibition of topoisomerase enzymes which are crucial for DNA unwinding during replication .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar naphthyridine derivatives have been shown to exhibit antibacterial and antifungal activities. For instance, studies have indicated that modifications in the naphthyridine structure can enhance antimicrobial efficacy against various pathogens .

Minimum Inhibitory Concentration (MIC):

Preliminary tests on related compounds have reported MIC values ranging from 8 to 16 μg/mL against several bacterial strains, indicating a potential for similar activity in the target compound .

Case Studies

- Anticancer Efficacy : A study focusing on naphthyridine derivatives highlighted their ability to induce apoptosis in cancer cells via ROS generation. Compounds exhibiting structural similarities to this compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

- Antimicrobial Testing : Another investigation assessed the antibacterial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations comparable to those reported for other known antibiotics .

Scientific Research Applications

Structural Characteristics

The compound features a naphthyridine core, which is known for its biological activity. The presence of a fluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. Studies have shown that N-(4-fluorophenyl)-7-methyl-4-oxo derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neurological Applications

Recent studies have explored the neuroprotective effects of naphthyridine derivatives, particularly in models of neurodegenerative diseases. The compound may modulate neurotransmitter systems and exhibit antioxidant properties.

Case Study:

In animal models of Alzheimer's disease, administration of N-(4-fluorophenyl)-7-methyl-4-oxo resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression.

Data Table: Enzyme Inhibition

| Enzyme | IC50 (µM) |

|---|---|

| Cyclin-dependent kinase | 0.5 |

| Protein kinase B | 0.8 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

a) G611-0521 (N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide)

- Substituent Differences: Fluorophenyl position: 3-fluorophenyl vs. 4-fluorophenyl in the target compound. Aminoethyl group: Propylamino vs. phenylamino in the target.

- Physicochemical Properties: Molecular weight: 396.42 vs. ~424 (estimated for the target). logP: 3.24 (G611-0521) vs. likely higher for the target due to the phenylamino group’s hydrophobicity. Solubility (logSw): -3.42 (G611-0521), suggesting poor aqueous solubility, a trait likely exacerbated in the target compound due to bulkier aromatic substituents .

b) 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

- Substituent Differences :

- Halogenation: 7-chloro-6-fluoro vs. 7-methyl in the target.

- Carboxylic acid vs. carboxamide functional group.

c) Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide)

- Substituent Differences: Bulky adamantyl group vs. phenylaminoethyl in the target. Pentyl chain vs. methyl group at the 7-position.

- Pharmacological Implications: The adamantyl group may enhance lipid solubility and blood-brain barrier penetration, whereas the target’s phenylaminoethyl group could favor kinase binding .

Physicochemical and Pharmacokinetic Profiles

A comparative analysis of key parameters is summarized below:

*Estimated based on structural similarity.

Key Observations :

- The target compound’s phenylaminoethyl group increases hydrophobicity (higher logP) compared to G611-0521’s propylamino group.

- The 4-fluorophenyl moiety may enhance metabolic stability relative to 3-fluorophenyl in G611-0521.

- The absence of halogens (e.g., Cl, F) in the target compound vs. the 7-chloro-6-fluoro analog may reduce off-target interactions.

Q & A

Q. Table 1. Substituent Effects on Bioactivity

| Position | Substituent | IC₅₀ (μM) | Solubility (μg/mL) |

|---|---|---|---|

| C-7 | Methyl | 12.3 | 8.5 |

| C-7 | Morpholinomethyl | 9.1 | 22.7 |

| C-3 | Chlorophenyl | 18.9 | 5.2 |

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular docking :

- MD simulations :

- Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA) to validate poses .

- Pharmacophore modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.